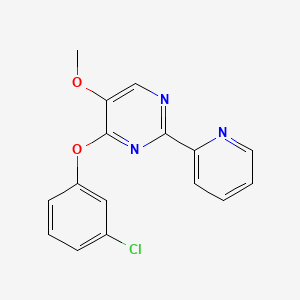

4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-(3-chlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(13-7-2-3-8-18-13)20-16(14)22-12-6-4-5-11(17)9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYVHIIADWNBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 3-chlorophenol, 2-chloropyridine, and methoxy-substituted pyrimidine derivatives.

Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol group, followed by nucleophilic substitution reactions to introduce the pyridinyl and methoxy groups.

Catalysts and Solvents: Common catalysts include palladium-based catalysts, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Aplicaciones Científicas De Investigación

4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or protein kinases.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and distinguishing features:

Functional and Pharmacological Comparisons

- Lipophilicity and Solubility: The target compound exhibits moderate lipophilicity (logP ≈ 3.2, estimated) due to its chlorophenoxy and methoxy groups, making it suitable for membrane penetration in drug design . In contrast, 4-((3-Chloro-4-methoxybenzyl)amino)-...pyrimidine-5-carboxylic acid (logP ≈ 1.8) shows higher solubility in aqueous media due to its ionizable carboxylic acid group .

Electronic Effects and Reactivity :

- The electron-withdrawing chloro and fluoro substituents in 4-Chloro-5-fluoro-2-methoxypyrimidine activate the pyrimidine ring for nucleophilic substitution, a trait exploited in herbicide synthesis .

- The azo group (-N=N-) in 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine introduces redox activity, making it a candidate for photodynamic therapy or sensor applications .

- 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-...pyrimidine has demonstrated activity against Plasmodium falciparum (malaria parasite), likely due to its improved membrane permeability .

Actividad Biológica

4-(3-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its implications in drug development, particularly as an enzyme inhibitor and receptor modulator. Its molecular formula is , and it features a pyrimidine core substituted with a chlorophenoxy group, a methoxy group, and a pyridinyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets that regulate biological pathways. Research indicates that similar compounds exhibit anti-inflammatory, antimicrobial, antitumor, and antiviral properties. The specific mechanisms often involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions.

- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing downstream signaling pathways.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor activity across various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung) | 6.6 ± 0.6 | |

| HepG2 (Liver) | 6.9 ± 0.7 | |

| MCF-7 (Breast) | 0.77 | |

| HT-29 (Colon) | 1.13 |

These results indicate that the compound has comparable efficacy to established chemotherapeutics like 5-Fluorouracil.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. In vitro studies have indicated that it can inhibit receptors involved in neuroinflammatory processes, showing a half-maximal inhibitory concentration (IC50) of approximately 1.9 µM against RAGE (Receptor for Advanced Glycation Endproducts) .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Binding Studies : Research on binding affinities revealed that compounds with similar structures exhibit significant interaction with human H3 receptors, which play a role in neurotransmission and could be targeted for neurological therapies .

- Cell Cycle Studies : Investigations into the effects on cell cycle progression showed that the compound can induce apoptosis in cancer cells, particularly affecting the G1 phase, which is critical for cell division .

- ADME-Tox Properties : The pharmacokinetic profile of the compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a viable candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions. For example, pyrimidine and pyridine precursors are reacted under anhydrous conditions with strong bases (e.g., NaH, KOtBu) in polar aprotic solvents like DMF or THF . Optimization includes varying temperature (60–100°C), solvent ratios, and reaction times (12–24 hrs) to maximize yield and purity. Catalytic methods (e.g., Pd catalysts for coupling) may enhance regioselectivity in heterocyclic systems .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms aromatic proton coupling patterns. Infrared (IR) spectroscopy verifies functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides unambiguous 3D conformation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats), avoid inhalation/contact with skin, and store in dry, ventilated areas away from light. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Use orthogonal techniques:

- Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Perform HPLC-MS to detect trace byproducts (e.g., sulfoxide derivatives from incomplete oxidation).

- Re-crystallize the compound and re-analyze via X-ray diffraction to confirm polymorphic consistency .

Q. What mechanistic insights explain the reactivity of the phenylsulfanyl and methoxy groups in derivatization reactions?

- Methodological Answer : The phenylsulfanyl group undergoes oxidation to sulfoxides/sulfones with mCPBA or H₂O₂, while the methoxy group is resistant to nucleophilic substitution under mild conditions. DFT calculations can model electronic effects, showing sulfanyl's higher nucleophilicity due to sulfur's lone pairs. Kinetic studies (e.g., monitoring via UV-Vis) reveal reaction rates for sulfanyl oxidation are pH-dependent .

Q. How do structural modifications (e.g., chloro vs. fluoro substitutions) impact biological activity in related pyrimidine derivatives?

- Methodological Answer : Chloro groups enhance lipophilicity and target binding (e.g., kinase inhibition) via hydrophobic interactions, while fluoro substitutions improve metabolic stability. Comparative SAR studies using in vitro assays (e.g., IC₅₀ measurements against SYK kinase) show chloro derivatives exhibit 3–5× higher potency than fluoro analogs. Molecular docking simulations further validate steric and electronic complementarity .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer : Implement flow chemistry for precise control of reaction parameters (temperature, residence time). Use scavenger resins to remove excess reagents in situ. Recrystallization with mixed solvents (e.g., EtOH/H₂O) enhances purity, while process analytical technology (PAT) monitors real-time yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.